Optovin

Photopharmacology Optogenetics TRPA1 Channel

Optovin is a reversible, photoactivatable TRPA1 ligand (λmax 415 nm) enabling light-gated neuronal excitation without genetic modification. Unlike conventional agonists (AITC, cinnamaldehyde), it provides precise spatiotemporal control with ON/OFF kinetics governed by illumination, not washout. Validated in zebrafish (EC50 2 μM), mouse DRG neurons, and spinal cord injury models. Enables multiplexing with blue-light optogenetic tools. Ideal for ex vivo electrophysiology, calcium imaging, and behavioral screening.

Molecular Formula C15H13N3OS2
Molecular Weight 315.4 g/mol
Cat. No. B7783268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOptovin
Molecular FormulaC15H13N3OS2
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)S3
InChIInChI=1S/C15H13N3OS2/c1-9-6-11(7-13-14(19)17-15(20)21-13)10(2)18(9)12-4-3-5-16-8-12/h3-8H,1-2H3,(H,17,19,20)/b13-7-
InChIKeyYISGMOZSGOGYOU-QPEQYQDCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Optovin for TRPA1 Photoactivation Research: A Reversible Rhodanine-Derived Ligand


Optovin (CAS 348575-88-2) is a small-molecule rhodanine derivative that functions as a reversible, photoactivatable ligand for the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel [1]. Identified via high-throughput behavioral screening in zebrafish, Optovin enables light-dependent activation of endogenous TRPA1 channels in neurons and intact animals without requiring genetic modification . Its mechanism involves structure-dependent photochemical reactions with redox-sensitive cysteine residues upon illumination with violet light (λmax = 405-415 nm), generating a photoactivated intermediate that covalently modifies and gates the channel . This photochemical mechanism distinguishes Optovin from conventional TRPA1 agonists that rely on continuous electrophilic activation .

Why Generic TRPA1 Agonists Cannot Substitute for Optovin in Light-Controlled Experiments


Substituting Optovin with conventional TRPA1 agonists such as allyl isothiocyanate (AITC), cinnamaldehyde, or icilin introduces critical experimental limitations. These traditional activators lack photochemical control, producing sustained, non-localized channel activation that cannot be temporally or spatially restricted . In contrast, Optovin's reversible photoactivation mechanism (λmax = 415 nm) enables precise light-gated control, with ON/OFF kinetics governed by illumination rather than compound washout [1]. Furthermore, Optovin demonstrates functional specificity in vivo that is absent in conventional agonists: in animals with severed spinal cords, localized illumination of Optovin-treated regions restores motor control to paralyzed extremities, whereas systemic administration of non-photoactivatable agonists would produce unregulated, global TRPA1 activation [2]. The quantitative evidence below substantiates these critical functional distinctions that make direct analog substitution scientifically invalid.

Quantitative Differentiation of Optovin from Closest TRPA1 Agonist Analogs


Photoactivation Dependence: Optovin Activity Requires Light, Unlike Constitutive Agonists AITC and Cinnamaldehyde

In dorsal root ganglia (DRG) sensory neurons isolated from mice, Optovin (100 μM) activated 33% (35/105) of neurons under 470 nm illumination, whereas no activation occurred in the dark . This light-dependence is absent in conventional TRPA1 agonists such as AITC and cinnamaldehyde, which activate TRPA1 constitutively regardless of illumination status [1]. Optovin-treated zebrafish embryos exhibited motor activity increases greater than 40 standard deviations above control mean at photic stimuli (1-10 μM, EC50 = 2 μM), with responses occurring only during light exposure and ceasing upon light termination .

Photopharmacology Optogenetics TRPA1 Channel

TRPA1 Channel Selectivity: Optovin Excludes TRPV1 and TRPM8 Activation, Unlike Icilin

In HEK293T cells transfected with human TRP channels, Optovin (2 μM under 470 nm light) activated only hTRPA1-expressing cells, with no detectable activation of TRPV1- or TRPM8-expressing transfectants at concentrations up to 10 μM . Optovin also failed to activate TRPA1 knockout (TRPA1⁻/⁻) DRG neurons, confirming channel-specificity . In contrast, icilin activates both TRPM8 (EC50 = 0.36 μM) and TRPA1 (EC50 = 1.5 μM), producing confounding dual-channel effects that complicate data interpretation [1].

Channel Selectivity TRP Family Off-Target Activity

In Vivo Functional Efficacy: Optovin Enables Light-Controlled Motor Recovery in Spinal Cord Injury Model

In animals with surgically severed spinal cords, topical application of Optovin followed by localized violet light illumination (405 nm) to paralyzed extremities restored voluntary motor control specifically in the illuminated regions, whereas non-illuminated areas remained paralyzed [1]. This localized, light-gated functional rescue has no equivalent among conventional TRPA1 agonists. AITC and cinnamaldehyde, lacking photoactivation capability, produce systemic TRPA1 activation with no capacity for anatomically restricted motor control [2]. Optovin induced nociceptive behaviors in adult mice upon external application (15 mM/20 μL) only when combined with 405 nm laser illumination .

In Vivo Pharmacology Spinal Cord Injury Behavioral Neuroscience

Receptorome Safety Profile: Optovin Shows Minimal Off-Target Activity Across 50 CNS Receptors

In broad-panel receptor profiling, Optovin exhibited little or no inhibitory activity toward hERG (IC50 >10 μM) and a panel of 50 human and rodent CNS receptors, channels, and transporters . This favorable off-target profile supports cleaner interpretation of in vivo behavioral outcomes. Comparative off-target screening data for Supercinnamaldehyde (EC50 = 0.8 μM for TRPA1) is not publicly available in equivalent detail, limiting confidence in its receptorome selectivity for CNS applications .

Off-Target Screening Safety Pharmacology CNS Selectivity

Wavelength Specificity: Optovin Responds Only to Violet/Blue Light, Enabling Multiplexed Optical Control

Optovin-treated zebrafish responded behaviorally to 387 nm (violet) stimuli but not to 485 nm (blue), 560 nm (green), or longer wavelengths . This narrow excitation spectrum (λmax = 415 nm) enables wavelength-multiplexed experiments where Optovin-mediated TRPA1 activation can be combined orthogonally with other optical tools (e.g., Channelrhodopsin-2 excited at 470 nm, or red-shifted opsins) without cross-activation [1]. Conventional TRPA1 agonists lack any wavelength-specific activation, precluding their use in multiplexed optical pharmacology .

Optical Pharmacology Multiplexing Wavelength Orthogonality

Structure-Activity Relationship: Critical Rhodanine Moiety Required for Photoactivation

SAR analysis of Optovin analogs revealed that structural modifications abolish photoactivation capability: analogs 6b8, 6c1, 6c4, and 4g6 retained activity, whereas analogs 6c5, 6c7, 6c2, and 6c3 were inactive (p<0.001) [1]. The rhodanine core containing the α,β-unsaturated alkene group is essential for light-activated cysteine alkylation of TRPA1 . This SAR information is critical for researchers seeking to modify Optovin or synthesize derivatives, as even minor structural changes can completely ablate photoactivation function .

Structure-Activity Relationship Medicinal Chemistry Chemical Biology

Optovin Application Scenarios Supported by Quantitative Evidence


Light-Gated TRPA1 Activation in Wild-Type Neurons Without Genetic Modification

Optovin enables optical control of endogenous TRPA1 channels in primary neurons and brain slices from wild-type animals, eliminating the need for viral transduction or transgenic opsin expression [1]. In mouse DRG neurons, Optovin (1.5 μM) induced Ca²⁺ influx in TRPA1-expressing cells under 470 nm light (Fluo-4 fluorescence increase of 3.8-fold), with no response in non-transfected controls . This application is ideal for ex vivo electrophysiology and calcium imaging studies where genetic manipulation is impractical or confounding .

Behavioral Neuroscience: Reversible Optical Control of Motor Circuits in Zebrafish

Zebrafish embryos treated with Optovin (1-10 μM) exhibit robust, light-triggered motor excitation with an EC50 of 2 μM and responses exceeding 40 standard deviations above control [1]. The behavioral response is reversible upon light termination and can be repeatedly evoked, enabling within-subject experimental designs with internal controls . This application is validated for high-throughput behavioral screening and neural circuit mapping in larval zebrafish .

Spinal Cord Injury Research: Localized Optical Restoration of Motor Function

In preclinical spinal cord injury models, Optovin treatment enables light-controlled restoration of motor activity in paralyzed extremities [1]. Topical application of Optovin (0.3 μmol in 20 μL DMSO) followed by localized 405 nm illumination selectively activates TRPA1-expressing sensory neurons in the illuminated region, bypassing the severed spinal cord to generate motor output . This application is unique to Optovin among TRPA1 agonists and supports research into optical neuromodulation strategies for paralysis .

Multiplexed Optical Pharmacology with Orthogonal Wavelength Tools

Optovin's narrow violet excitation spectrum (λmax = 415 nm) and lack of response to 485 nm (blue) or 560 nm (green) light enables simultaneous use with blue-light activated optogenetic tools such as Channelrhodopsin-2 (ChR2) [1]. Researchers can independently control TRPA1-mediated signaling (via Optovin + violet light) and ChR2-mediated depolarization (via blue light) in the same preparation without cross-activation . This multiplexing capability is not achievable with any non-photoactivatable TRPA1 agonist .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Optovin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.